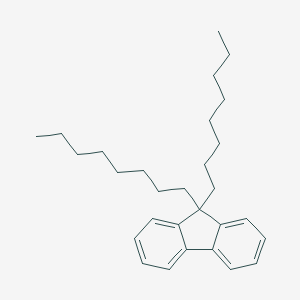

9,9-Di-n-octylfluorene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9,9-Di-n-octylfluorene and its derivatives involves catalytic processes and specific reactions aimed at achieving high purity and structural integrity. Notably, polyfluorenes without monoalkylfluorene defects have been synthesized, highlighting the importance of precise synthetic methods in obtaining high-quality materials for optoelectronic applications (Cho et al., 2007).

Molecular Structure Analysis

The molecular structure of 9,9-Di-n-octylfluorene and related compounds has been extensively studied. Structural, electronic, and optical properties of heterofluorenes were investigated, revealing insights into the aromatic and electrooptical activities of these compounds (Chen, Zheng, Fan, & Huang, 2007). These studies are crucial for understanding how structural modifications can influence the optical and electronic behaviors of fluorene-based materials.

Chemical Reactions and Properties

Chemical reactions involving 9,9-Di-n-octylfluorene, such as cross-coupling and annulation cascades, play a significant role in the development of fluorene derivatives with tailored properties. For instance, the synthesis of 9-hydroxy and 9-aminofluorenes through a tandem Suzuki/phenolic aldolisation sequence demonstrates the versatility of fluorene compounds in chemical synthesis (François et al., 2018).

Physical Properties Analysis

The physical properties of 9,9-Di-n-octylfluorene, such as its phase behavior, crystallinity, and thermal stability, are integral to its application in optoelectronic devices. The phase behavior of poly(9,9-di-n-hexyl-2,7-fluorene) provides insights into the mesomorphic and crystalline phases that influence the material's optical and mechanical properties (Chen, Su, Su, & Chen, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are crucial for the application of 9,9-Di-n-octylfluorene in electronics and photonics. Investigations into the synthesis of selectively 4-substituted 9,9'-spirobifluorenes and their photophysical properties highlight the potential of fluorene derivatives in optoelectronic applications (Kaiser et al., 2017).

Applications De Recherche Scientifique

β-Phase Formation in Poly(9,9-di-n-octylfluorene)

- Scientific Field : Materials Chemistry

- Summary of Application : This research focuses on the formation of the β-phase in poly(9,9-di-n-octylfluorene) by incorporating an ambipolar unit . The β-phase can be generated by introducing an ambipolar unit on a polyfluorene backbone .

- Methods of Application : The β-phase is synthesized using the palladium-catalyzed Suzuki reaction . The absorption, photoluminescence (PL), and X-ray diffraction (XRD) characteristics of the resulting polymers are compared with those of the polyfluorene homopolymer .

- Results or Outcomes : The PL and electroluminescence (EL) efficiencies of the copolymer are higher than those of PFO (by factors of two and 15, respectively) . The EL spectrum of the copolymer showed almost pure blue emission .

Control β-Phase Formation in PFO Films

- Scientific Field : Polymer Optoelectronics

- Summary of Application : This research demonstrates a novel approach to control β-phase content generated in poly(9,9-dioctylfluorene) (PFO) films .

- Methods of Application : A very small amount of paraffin oil was used as the additive to the PFO solution in toluene . The β-phase fraction in the spin-coated PFO films can be modified from 0% to 20% simply by changing the volume percentage of paraffin oil in the mixed solution .

- Results or Outcomes : Organic light emitting diodes (OLEDs) and amplified spontaneous emission (ASE) study confirmed low β-phase fraction promise better OLEDs device, while high β-phase fraction benefits ASE performance .

Dispersion of Single Walled Carbon Nanotubes (SWCNTs)

- Scientific Field : Nanotechnology

- Summary of Application : PFO is used to disperse single walled carbon nanotubes (SWCNTs), which can be further used in the fabrication of field-effect transistors (FETs) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Polymer Semiconductors

- Scientific Field : Polymer Chemistry

- Summary of Application : 9,9-Dioctyl-2,7-dibromofluorene can be used for the synthesis of polymer semiconductors .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Nonfullerene Electron Acceptors

- Scientific Field : Organic Solar Cells

- Summary of Application : 9,9-Di-n-octylfluorene-2,7-diboronic acid bis (pinacol) ester is a reactant in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Improved Stability and Spectral Photophysical Properties of PFO/MgO Nanohybrid Films

- Scientific Field : Nanotechnology

- Summary of Application : This research focuses on the improved stability and spectral photophysical properties of poly(9,9′-di-n-octylfluorenyl-2.7-diyl) (PFO)/MgO nanohybrid films .

- Methods of Application : Nanohybrid thin films were prepared using a low-cost and scalable spin coating technique from PFO and different ratios of Magnesium oxide nanocrystals (MgO·NCs) prepared by the coprecipitation method . The effect of the nanoparticle ratios on the morphology and structure of PFO/MgO nanohybrid thin films was studied using Field Emission Scanning Electron Microscope (FE-SEM) and X-ray diffraction (XRD) .

- Results or Outcomes : The optimal ratio of MgO·NCs for enhancing the fluorescence intensity and electronic band transitions of beta conformation of PFO chain was 1.5 wt%, as indicated by the optical absorption and fluorescence spectroscopy . Better color quality was obtained and quantified by CIE1976 chromaticity coordinates, which exhibited a wide range of appealing blue hues . The ideal PFO/MgO nanohybrid film got improved current–voltage characteristics for a Schottky device by 65% compared to pristine PFO .

Enhanced Figure of Merit of Poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) and SWCNT Thermoelectric Composites

- Scientific Field : Thermoelectrics

- Summary of Application : This research focuses on the enhanced figure of merit of poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) and single-walled carbon nanotube (SWCNT) thermoelectric composites .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Chiral Optofluidics: Gigantic Circularly Polarized Light Enhancement

- Scientific Field : Optofluidics

- Summary of Application : This research reports the first chiral optofluidic system that enables the emergence and enhancement of chiroptical signals of μm-sized polymer particles from achiral all-trans-poly(9,9-di-n-octylfluorene-2,7-vinylene) (PFV) during mirror-symmetry-breaking aggregation due to the optically active fluidic media .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACYPFGPNTUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123864-00-6 | |

| Record name | Poly(9,9-dioctylfluorene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123864-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70584145 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Di-n-octylfluorene | |

CAS RN |

123863-99-0 | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123863-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

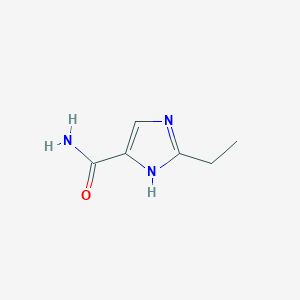

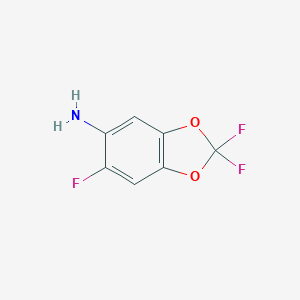

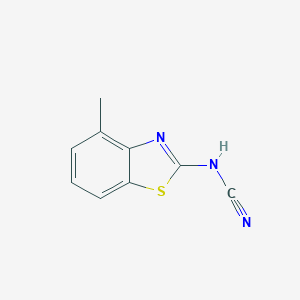

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)